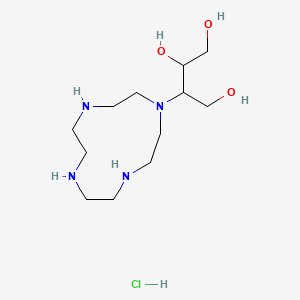
2-Amino-5-fluoro-4-hydroxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-5-fluoro-4-hydroxybenzoic acid: is an organic compound with the molecular formula C7H6FNO3 It is a derivative of benzoic acid, characterized by the presence of an amino group at the second position, a fluorine atom at the fifth position, and a hydroxyl group at the fourth position on the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
One of the methods to synthesize 2-Amino-5-fluoro-4-hydroxybenzoic acid involves starting with 4-fluoroaniline as the raw material. The synthetic route includes the following steps :
Condensation Reaction: 4-Fluoroaniline reacts with hydrated chloral and oxammonium hydrochloride to form N-(4-fluorophenyl)-2-(hydroxyimide) acetamide.
Cyclization: The intermediate undergoes cyclization in concentrated sulfuric acid to produce 5-fluoro-1H-indole-2,3-diketone.
Oxidation: Finally, under alkaline conditions using hydrogen peroxide, the diketone is oxidized to yield this compound.
Industrial Production Methods:
Industrial production methods for this compound are not widely documented. the described synthetic route can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions:
2-Amino-5-fluoro-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The amino group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
2-Amino-5-fluoro-4-hydroxybenzoic acid is used as a building block in organic synthesis. It can be used to synthesize more complex molecules, including potential pharmaceuticals and materials with specific properties .
Biology and Medicine:
Industry:
In the industrial sector, this compound can be used in the synthesis of various chemicals and materials, including those used in liquid crystal technology .
Mécanisme D'action
The mechanism of action of 2-Amino-5-fluoro-4-hydroxybenzoic acid is not well-documented. its structural features suggest it may interact with biological targets through hydrogen bonding, electrostatic interactions, and aromatic stacking. These interactions can influence various molecular pathways, potentially leading to biological effects such as enzyme inhibition or receptor modulation.
Comparaison Avec Des Composés Similaires
- 2-Amino-5-hydroxybenzoic acid
- 2-Fluoro-4-hydroxybenzoic acid
- 4-Fluorosalicylic acid
Comparison:
2-Amino-5-fluoro-4-hydroxybenzoic acid is unique due to the presence of both an amino group and a fluorine atom on the benzene ring. This combination of functional groups can impart distinct chemical and biological properties compared to its analogs. For example, the fluorine atom can enhance the compound’s stability and bioavailability, while the amino group can facilitate interactions with biological targets .
Propriétés
Formule moléculaire |
C7H6FNO3 |
|---|---|
Poids moléculaire |
171.13 g/mol |
Nom IUPAC |
2-amino-5-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6FNO3/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,10H,9H2,(H,11,12) |
Clé InChI |
IQTGQIRFCZRWCI-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1F)O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Amino-1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(4-ethylphenyl)azetidin-2-one](/img/structure/B14770683.png)


![2,8-Bis(5-bromothiophen-2-yl)-11-(2-octyldodecyl)-5lambda4-thia-4,6,10,11,12-pentazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14770708.png)










